Hosenkoside M
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Overview
Description
Hosenkoside M is a baccharane glycoside isolated from the seeds of Impatiens balsamina. This compound is part of a group of natural products known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, particularly in the context of cancer research .
Mechanism of Action
Target of Action
Hosenkoside M is a baccharane glycoside that has been isolated from the seeds of Impatiens balsamina The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported to exhibit in vitro growth inhibitory activity against human cancer a375 cells . This suggests that this compound may interact with cellular targets that play a crucial role in cell proliferation and survival, particularly in the context of cancer cells.
Result of Action
This compound has been reported to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit cancer cell proliferation.
Biochemical Analysis
Cellular Effects
Hosenkoside M has been shown to have anticancer activity, particularly in the study of prostate cancer . It exerts its effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Hosenkoside M is typically isolated from natural sources rather than synthesized in a laboratory setting. The seeds of Impatiens balsamina are dried and subjected to extraction processes to isolate the glycosides. The extraction involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through small-scale extraction from plant sources for research purposes .
Chemical Reactions Analysis
Types of Reactions: Hosenkoside M, like other glycosides, can undergo hydrolysis reactions where the glycosidic bond is cleaved, releasing the sugar moiety and the aglycone. This reaction can be catalyzed by acids or enzymes.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Major Products:
Hydrolysis: Produces the aglycone and the sugar component.
Oxidation: Depending on the conditions, various oxidized derivatives of the aglycone can be formed
Scientific Research Applications
Hosenkoside M has been the subject of various scientific studies due to its potential biological activities:
Cancer Research: Exhibits growth inhibitory activity against human cancer cell lines, such as A375 cells, indicating potential antitumor properties.
Anti-inflammatory: Potential anti-inflammatory effects have been observed, making it a candidate for further studies in inflammation-related conditions.
Antioxidant: Shows antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
- Hosenkoside A
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside K
- Hosenkoside G
Hosenkoside M stands out due to its potent antitumor activity and potential therapeutic applications in cancer and inflammation research.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACOJBQGIGOFFX-FOFPIWDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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